molecular formula C17H19N5O4 B2966125 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1798027-66-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2966125
CAS No.: 1798027-66-3
M. Wt: 357.37
InChI Key: BRAZRDUBCOGRID-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a urea linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, such as using phosgene or its derivatives .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the development of new pharmaceuticals.

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways that regulate various biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea stands out due to its unique combination of structural features. Similar compounds include:

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)urea: Lacks the pyrimidine ring, resulting in different chemical and biological properties.

    3-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea:

The uniqueness of this compound lies in its ability to combine the properties of both the benzo[d][1,3]dioxole and pyrimidine rings, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-24-17-18-9-12(15(21-17)22-6-2-3-7-22)20-16(23)19-11-4-5-13-14(8-11)26-10-25-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAZRDUBCOGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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